Bis(p-amino-2-methyl--cyclohexyl)methane

Description

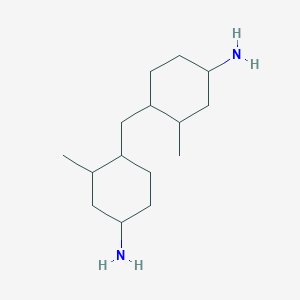

Bis(p-amino-2-methyl-cyclohexyl)methane is a structurally complex organic compound featuring a central methane group bridged between two cyclohexyl rings. Each cyclohexyl substituent is functionalized with a para-amino (-NH₂) group and a 2-methyl (-CH₃) group. The compound’s rigidity from the cyclohexyl rings and hydrogen-bonding capability from the amino groups make it a candidate for crystallographic studies and supramolecular chemistry applications .

Properties

CAS No. |

13190-57-3 |

|---|---|

Molecular Formula |

C15H30N2 |

Molecular Weight |

238.41 g/mol |

IUPAC Name |

4-[(4-amino-2-methylcyclohexyl)methyl]-3-methylcyclohexan-1-amine |

InChI |

InChI=1S/C15H30N2/c1-10-7-14(16)5-3-12(10)9-13-4-6-15(17)8-11(13)2/h10-15H,3-9,16-17H2,1-2H3 |

InChI Key |

NTGJOYPFNABNES-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CCC1CC2CCC(CC2C)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Steric Effects: Bis(p-amino-2-methyl-cyclohexyl)methane exhibits greater steric hindrance than bis(ethylcyclohexyl)methane due to the methyl groups at the 2-position and the polar amino groups. This reduces its solubility in non-polar solvents compared to the ethyl-substituted analog .

- Electronic Properties: The amino groups enhance polarity and hydrogen-bonding capability, contrasting with the non-polar ethyl groups in bis(ethylcyclohexyl)methane. This difference is critical in biological interactions, as seen in antimicrobial studies of similar compounds .

Thermal Stability and Reactivity

- Thermal Stability: Bis{(2-methyl)amino}ethane demonstrates moderate thermal stability due to its flexible ethane bridge. The rigid cyclohexyl rings in Bis(p-amino-2-methyl-cyclohexyl)methane may enhance thermal resistance, similar to aromatic bisindolyl methane alkaloids .

- Reactivity: The amino groups in the target compound are susceptible to electrophilic substitution and oxidation, differing from the inert ethyl groups in bis(ethylcyclohexyl)methane. This reactivity aligns with cyclohexanone derivatives, where ketone and hydroxyl groups drive redox activity .

Q & A

Q. What are the recommended synthetic routes for Bis(p-amino-2-methyl-cyclohexyl)methane?

The synthesis of this compound typically involves multi-step reactions starting from substituted cyclohexane derivatives. For example:

- Step 1 : Methylation or functionalization of cyclohexane precursors to introduce the 2-methyl group.

- Step 2 : Introduction of amino groups via catalytic hydrogenation of nitro intermediates or reductive amination.

- Step 3 : Coupling of two p-amino-2-methyl-cyclohexyl units using a methane bridge via Friedel-Crafts alkylation or Mitsunobu reactions. Key analytical validation steps include NMR (e.g., H/C) to confirm regioselectivity and LC-MS for purity assessment .

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Chromatographic Methods : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns to separate byproducts.

- Spectroscopic Confirmation : Employ H NMR (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) and FT-IR (N-H stretches ~3300–3500 cm) to verify amino group incorporation.

- Elemental Analysis : Validate empirical formula consistency (e.g., CHN) .

Q. What experimental design principles apply to studying its crystallographic properties?

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the cyclohexyl rings.

- Data Collection : Optimize crystal mounting and cooling (e.g., 100 K) to minimize thermal motion artifacts.

- Validation : Cross-check with Cambridge Structural Database (CSD) entries for analogous cyclohexylmethane derivatives .

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological targets?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding affinities with receptors (e.g., G-protein-coupled receptors).

- Receptor-Response Models : Apply hybrid methodologies combining wet-lab agonistic profiles (e.g., heterologous expression of receptors) with machine learning (ML) to extrapolate chemical features. Address discrepancies in cluster analyses by calibrating model parameters to biological conditions .

Q. What strategies resolve contradictions in reported biological activities?

- Methodological Audits : Compare experimental protocols (e.g., dose-response curves, cell lines) to identify variables affecting outcomes.

- Longitudinal Studies : Adopt multi-wave panel designs (e.g., T1, T2, T3 measurements) to distinguish short-term efficacy (e.g., antimicrobial activity) from long-term cytotoxicity .

- Meta-Analysis : Re-analyze aggregated datasets using multivariate metrics to isolate confounding factors (e.g., solvent effects in bioassays) .

Q. How can iterative qualitative methods improve mechanistic understanding?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.